2-Hydroxy-3-nitro-5-(4-phenylbutyl)benzaldehyde

Description

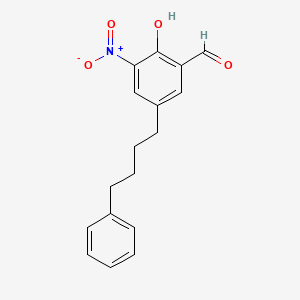

2-Hydroxy-3-nitro-5-(4-phenylbutyl)benzaldehyde is a multifunctional aromatic aldehyde characterized by a benzaldehyde core substituted with hydroxyl (-OH), nitro (-NO₂), and 4-phenylbutyl (-CH₂CH₂CH₂C₆H₅) groups at positions 2, 3, and 5, respectively. Its molecular formula is C₁₇H₁₇NO₄, with a molecular weight of 299.33 g/mol.

Properties

IUPAC Name |

2-hydroxy-3-nitro-5-(4-phenylbutyl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4/c19-12-15-10-14(11-16(17(15)20)18(21)22)9-5-4-8-13-6-2-1-3-7-13/h1-3,6-7,10-12,20H,4-5,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBTBRYSUGSUYCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCC2=CC(=C(C(=C2)[N+](=O)[O-])O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of 4-Phenylbutanol

The synthesis begins with the preparation of 4-phenylbutanol, a key intermediate. As described in the Salmeterol synthesis patent (CN103664757A), 4-phenylbutanol is synthesized via reduction of 4-phenylbutyrate esters using sodium borohydride (NaBH₄) in tetrahydrofuran (THF).

Reaction Conditions

Nitration of the Benzaldehyde Intermediate

The final nitro group is introduced via electrophilic aromatic nitration. A modified nitration protocol from US4151201A employs a mixture of concentrated HNO₃ and H₂SO₄ at 0–5°C to achieve regioselective nitration at the 3-position of the benzaldehyde ring.

Nitration Conditions

-

Nitrating Agent : HNO₃/H₂SO₄ (1:2 v/v)

-

Solvent : Ice-cold dichloromethane

-

Temperature : 0–5°C

-

Reaction Time : 2–3 hours

Alternative Route via Suzuki-Miyaura Coupling

Synthesis of 3-Nitro-5-bromosalicylaldehyde

A palladium-catalyzed Suzuki-Miyaura coupling is employed to introduce the 4-phenylbutyl group. As reported in J-Stage (Structure–Activity Relationship Study on Col-003), 3-nitro-5-bromosalicylaldehyde is reacted with 4-phenylbutylboronic acid under catalytic conditions.

Reaction Conditions

-

Catalyst : Pd(PPh₃)₄ (0.1 equiv)

-

Base : K₃PO₄ (2.0 equiv)

-

Solvent : 1,4-Dioxane/H₂O (1:1 v/v)

-

Temperature : 95°C

-

Reaction Time : 18 hours

Comparative Analysis of Methods

Purification and Characterization

Challenges and Optimization Strategies

-

Nitration Selectivity : Use of ZnCl₂ as a Lewis acid (US4151201A) improves para/ortho selectivity.

-

Byproduct Formation : Excess HNO₃ leads to dinitration; controlled stoichiometry (1.1–1.3 equiv HNO₃) mitigates this.

Industrial-Scale Considerations

-

Catalyst Recycling : Pd catalysts in Suzuki coupling are recovered via filtration and reused, reducing costs.

-

Solvent Recovery : THF and 1,4-dioxane are distilled and recycled in large-scale processes.

Emerging Methodologies

Recent advances in enzymatic promiscuity (PMC9096271) suggest potential for biocatalytic nitration or C–C coupling, though these remain exploratory for this compound.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-nitro-5-(4-phenylbutyl)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

Oxidation: 2-Hydroxy-3-nitro-5-(4-phenylbutyl)benzoic acid.

Reduction: 2-Hydroxy-3-amino-5-(4-phenylbutyl)benzaldehyde.

Substitution: 2-Alkoxy-3-nitro-5-(4-phenylbutyl)benzaldehyde or 2-Acyl-3-nitro-5-(4-phenylbutyl)benzaldehyde.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis:

2-Hydroxy-3-nitro-5-(4-phenylbutyl)benzaldehyde serves as a precursor for synthesizing complex organic molecules. Its functional groups facilitate various organic reactions, making it valuable in synthetic chemistry for creating derivatives that exhibit enhanced properties or activities .

2. Biological Activity:

Research indicates that this compound may possess antimicrobial and anti-inflammatory properties. Studies have shown that derivatives of similar nitroaromatic compounds exhibit significant biological activity, suggesting potential applications in pharmacology .

3. Medicinal Chemistry:

The compound is under investigation for its potential use in drug development, particularly due to its ability to interact with biological targets. The nitro group can be bioreduced to form reactive intermediates that may influence cellular functions, making it a candidate for further exploration in therapeutic contexts .

4. Industrial Applications:

In the industrial sector, this compound is utilized in producing specialty chemicals and materials, including dyes and polymers. Its unique chemical structure allows for modifications that can tailor its properties for specific industrial needs .

Case Studies

Case Study 1: Antimicrobial Activity

A study explored the antimicrobial effects of various derivatives of nitroaromatic compounds, including this compound. Results indicated that certain derivatives exhibited significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating the compound's potential as an antimicrobial agent .

Case Study 2: Drug Development

In a lead optimization study focusing on benzoxazolone carboxamides, researchers identified that compounds with similar structural motifs to this compound showed promise in treating lysosomal storage diseases. The study highlighted the importance of modifying functional groups to enhance bioactivity and specificity towards target enzymes involved in disease pathways .

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-nitro-5-(4-phenylbutyl)benzaldehyde involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The hydroxyl and aldehyde groups can form hydrogen bonds and covalent bonds with proteins and enzymes, affecting their function and activity. The phenylbutyl substituent may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Structural Features and Reactivity

2-Hydroxy-3-methoxy-5-(4-methoxyphenylazo)benzaldehyde

- Structure : Features a methoxy (-OCH₃) group at position 3 and an azo (-N=N-) linkage at position 5 instead of nitro and 4-phenylbutyl groups.

- Reactivity : The azo group enables conjugation and photochromic properties, while methoxy groups enhance electron density, favoring electrophilic substitution reactions. In contrast, the nitro group in the target compound reduces electron density, directing reactions to specific positions .

4-Hydroxy-3-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

- Structure : Contains a boronate ester at position 5, replacing the 4-phenylbutyl group.

- Reactivity : The boronate ester enables Suzuki-Miyaura cross-coupling reactions, a key step in synthesizing biaryl structures. The 4-phenylbutyl group in the target compound may instead enhance lipophilicity, favoring membrane permeability in drug design .

Physicochemical Properties

- Solubility : The 4-phenylbutyl group in the target compound increases hydrophobicity compared to hydroxyl- or methoxy-substituted analogs, limiting aqueous solubility but enhancing compatibility with organic solvents .

- Chromatographic Behavior : Benzaldehyde derivatives with bulky substituents (e.g., 4-phenylbutyl) exhibit longer retention times in reversed-phase HPLC due to increased hydrophobic interactions, as observed in studies comparing benzaldehyde and methylbenzoate retention .

Nitro-Substituted Analogs

- While the target compound’s nitro group may confer reactivity, its carcinogenic risk remains unstudied.

- Antimicrobial Potential: Schiff bases derived from nitrobenzaldehydes (e.g., N'-(substituted benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazide) exhibit antimicrobial activity, suggesting the target compound could serve as a precursor for bioactive molecules .

Hydroxy-Substituted Analogs

- 4-Hydroxybenzaldehyde (CAS: 123-08-0) demonstrates antioxidant and anti-inflammatory properties, but the addition of a nitro group in the target compound may alter its redox behavior .

Biological Activity

2-Hydroxy-3-nitro-5-(4-phenylbutyl)benzaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a hydroxyl group, a nitro group, and a phenylbutyl side chain, which contribute to its unique reactivity and biological interactions. The molecular formula is C17H18N2O3, with a molecular weight of 298.34 g/mol.

Antimicrobial Activity

Research has indicated that derivatives of benzaldehyde compounds exhibit significant antimicrobial properties. A study focusing on similar compounds suggested that modifications like the introduction of hydroxyl and nitro groups can enhance antibacterial and antifungal activities. For instance, compounds with similar structures have shown effectiveness against various pathogens, including Staphylococcus aureus and Candida albicans .

Anticancer Potential

The nitro group in this compound may play a crucial role in its anticancer activity. Nitroaromatic compounds have been studied for their ability to induce apoptosis in cancer cells. Preliminary studies suggest that this compound could inhibit cell proliferation in certain cancer lines, potentially through mechanisms involving oxidative stress and DNA damage .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. It is hypothesized that it may act as an enzyme inhibitor or modulate signaling pathways related to cell growth and apoptosis. For example, similar compounds have been shown to inhibit enzymes involved in the metabolism of reactive oxygen species (ROS), leading to increased oxidative stress in cancer cells .

Case Studies

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Hydroxy-3-nitro-5-(4-phenylbutyl)benzaldehyde, and how can reaction conditions be optimized?

- Methodological Answer :

- Stepwise Functionalization : Begin with a benzaldehyde precursor (e.g., 5-(4-phenylbutyl)benzaldehyde) and introduce nitro and hydroxyl groups via electrophilic substitution. Nitration using HNO₃/H₂SO₄ at controlled temperatures (0–5°C) minimizes side reactions . Hydroxylation can proceed via demethylation of a methoxy-protected intermediate using BBr₃ .

- Catalytic Approaches : Metal-organic frameworks (Ce-MOFs) have shown efficacy in selective oxidation of aromatic alcohols to aldehydes; similar strategies may apply for functional group retention during synthesis .

- Optimization : Monitor reaction progress via HPLC (C18 column, acetonitrile/water mobile phase) to assess purity and intermediate formation .

Q. How should researchers purify this compound, given its solubility profile and potential byproducts?

- Methodological Answer :

- Solubility Data : The compound is sparingly soluble in water but dissolves in ethanol, DCM, or DMSO (based on analogs like 4-nitrobenzaldehyde, log Pow ≈ 0.767) .

- Recrystallization : Use ethanol/water mixtures (gradient cooling from 60°C to 4°C) to isolate crystals. For polar impurities, silica gel column chromatography (hexane:ethyl acetate, 3:1) is effective .

- HPLC Validation : Confirm purity (>95%) using reverse-phase HPLC with UV detection at 254 nm .

Q. What spectroscopic techniques are critical for structural confirmation?

- Methodological Answer :

- NMR : ¹H NMR (DMSO-d₆) should show characteristic aldehyde proton (~10 ppm), aromatic protons (6.5–8.5 ppm), and nitro/hydroxy group coupling patterns .

- GC-MS : Electron ionization (70 eV) detects molecular ion peaks (M⁺) and fragmentation patterns, validated against NIST reference data .

- FT-IR : Confirm aldehyde (C=O stretch ~1700 cm⁻¹), nitro (asymmetric stretch ~1520 cm⁻¹), and hydroxyl (O-H stretch ~3200 cm⁻¹) groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported nitro-group reactivity during functionalization?

- Methodological Answer :

- Mechanistic Studies : Use computational modeling (DFT calculations) to compare activation energies for nitration at ortho vs. para positions relative to the hydroxyl group. Software like Gaussian 16 with B3LYP/6-31G* basis sets is recommended .

- Experimental Validation : Conduct competitive nitration experiments with isotopic labeling (¹⁵NO₂) and track regioselectivity via LC-MS .

Q. What catalytic systems enhance the compound’s utility in pharmaceutical intermediates?

- Methodological Answer :

- Heterogeneous Catalysis : Zr- or Zn-based catalysts (e.g., ZnO/Al₂O₃) improve hydrogenation efficiency for nitro-to-amine reduction, critical for prodrug synthesis .

- Enzymatic Catalysis : Lipases (e.g., Candida antarctica) catalyze enantioselective acylations of the hydroxyl group, enabling chiral intermediate production .

- Performance Metrics : Compare turnover frequency (TOF) and selectivity using GC-MS or ¹H NMR integration .

Q. How do steric effects from the 4-phenylbutyl group influence reaction kinetics?

- Methodological Answer :

- Kinetic Profiling : Use stopped-flow UV-Vis spectroscopy to measure reaction rates in Diels-Alder or Michael addition reactions. Compare with less sterically hindered analogs (e.g., 4-methylbenzaldehyde) .

- Molecular Dynamics Simulations : AMBER or GROMACS can model steric hindrance effects on transition-state geometries .

Safety and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.